molecular formula C15H24 B106193 (+)-Endo-beta-bergamotene CAS No. 15438-93-4

(+)-Endo-beta-bergamotene

Cat. No. B106193
CAS RN: 15438-93-4
M. Wt: 204.35 g/mol
InChI Key: DGZBGCMPRYFWFF-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Endo-beta-bergamotene is a natural sesquiterpene that belongs to the class of terpenoids. It is found in various plants, including citrus fruits, and has been the subject of extensive scientific research in recent years. Its unique chemical structure and bioactivity have made it a promising candidate for various applications in the fields of medicine, agriculture, and food industry.

Scientific Research Applications

  • Chemical Synthesis and Applications : A study by Bermejo et al. (2006) demonstrates the use of Ti(III)-promoted radical cyclization for synthesizing β-(E)-endo-bergamoten-12-oic acid, a molecule derived from (+)-Endo-beta-bergamotene, which acts as a moth oviposition stimulant (Bermejo et al., 2006).

  • Role in Plant Defense : Frelichowski and Juvik (2001) found that (+)-(E)-endo-β-bergamoten-12-oic acid, produced in the glandular trichomes of Lycopersicon hirsutum, deters feeding and reduces survival of key tomato pests (Frelichowski & Juvik, 2001).

  • Mechanistic Insights into Biosynthesis : Jindal and Sunoj (2012) conducted a comprehensive mechanistic study on the biosynthetic pathways leading to bergamotene, providing significant insights into the formation of key intermediates in the biosynthesis of this class of terpenes (Jindal & Sunoj, 2012).

  • Ecological and Evolutionary Role : Köllner et al. (2009) investigated maize terpene synthase 10, which produces (E)-alpha-bergamotene and (E)-beta-farnesene. These compounds attract natural enemies to herbivore-damaged plants, indicating a role in indirect defense mechanisms in plants (Köllner, Gershenzon, & Degenhardt, 2009).

  • Potential Applications in Agriculture : Yin and Wong (2018) discussed the production of bergamotene in transgenic tobacco plants, which attracted green peach aphids, suggesting potential applications in pest management (Yin & Wong, 2018).

properties

CAS RN

15438-93-4

Product Name

(+)-Endo-beta-bergamotene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,5S,6S)-6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane

InChI

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3/t13-,14-,15-/m0/s1

InChI Key

DGZBGCMPRYFWFF-KKUMJFAQSA-N

Isomeric SMILES

CC(=CCC[C@]1([C@H]2CCC(=C)[C@@H]1C2)C)C

SMILES

CC(=CCCC1(C2CCC(=C)C1C2)C)C

Canonical SMILES

CC(=CCCC1(C2CCC(=C)C1C2)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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